3-(Furan-3-ylmethoxy)azetidine

Physicochemical profiling Lipophilicity Polar surface area

3-(Furan-3-ylmethoxy)azetidine (CAS 1549365-83-4) is a four-membered nitrogen-containing saturated heterocycle (azetidine) bearing a furan-3-ylmethoxy substituent at the 3-position via an ether linkage, with molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. The compound is classified among heterocyclic-substituted 3-alkyl azetidine derivatives, a scaffold class explored in multiple medicinal chemistry programs targeting cannabinoid-1 (CB1) receptors, fatty acid amide hydrolase (FAAH), and Janus kinases (JAK).

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13060708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-ylmethoxy)azetidine
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=COC=C2
InChIInChI=1S/C8H11NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h1-2,5,8-9H,3-4,6H2
InChIKeyOVQKVUTZAZHBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-ylmethoxy)azetidine CAS 1549365-83-4: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-(Furan-3-ylmethoxy)azetidine (CAS 1549365-83-4) is a four-membered nitrogen-containing saturated heterocycle (azetidine) bearing a furan-3-ylmethoxy substituent at the 3-position via an ether linkage, with molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound is classified among heterocyclic-substituted 3-alkyl azetidine derivatives, a scaffold class explored in multiple medicinal chemistry programs targeting cannabinoid-1 (CB1) receptors, fatty acid amide hydrolase (FAAH), and Janus kinases (JAK) [1][2]. Commercially, the compound is available at 95% purity from research chemical suppliers, though some vendor listings indicate discontinued status, signaling that procurement planning must account for supply-chain intermittency . The furan-3-yl substitution pattern distinguishes this compound from the more common furan-2-yl regioisomer, with potential implications for molecular recognition and downstream synthetic diversification.

Why 3-(Furan-3-ylmethoxy)azetidine Cannot Be Interchanged with Generic Furan-Azetidine Building Blocks: Physicochemical and Regioisomeric Differentiation


Azetidine-furan conjugates are not a monolithic class: the position of the furan attachment (2-yl vs. 3-yl), the nature of the linker (ether oxygen vs. direct C–C bond vs. N-alkylation), and the substitution site on the azetidine ring (C3 vs. N1) each independently alter hydrogen-bonding capacity, conformational flexibility, and lipophilicity [1]. 3-(Furan-3-ylmethoxy)azetidine possesses a computed LogP of 0.768, a topological polar surface area (TPSA) of 34.4 Ų, three hydrogen-bond acceptor sites, and one hydrogen-bond donor site . These parameters place the compound in a physicochemical sub-region that differs measurably from its closest analogs—a fact with direct consequences for solubility, passive permeability, and target engagement in biological screening cascades. Procurement decisions that treat any furan-azetidine hybrid as an interchangeable commodity risk introducing uncontrolled variables into structure–activity relationship (SAR) studies, fragment-based library design, or parallel synthesis campaigns.

Quantitative Differentiation of 3-(Furan-3-ylmethoxy)azetidine from Closest Structural Analogs: Measured and Computed Property Comparisons


LogP and TPSA Differentiation: 3-(Furan-3-ylmethoxy)azetidine vs. 3-(Furan-2-ylmethoxy)azetidine Regioisomer

The furan-3-ylmethoxy substitution pattern yields a computed LogP of 0.768 and TPSA of 34.4 Ų for 3-(Furan-3-ylmethoxy)azetidine . The furan-2-ylmethoxy regioisomer (CAS 1309315-44-3), which shares the identical molecular formula C₈H₁₁NO₂ and molecular weight of 153.18 g/mol, is expected to exhibit a measurably different LogP due to the altered spatial orientation of the furan oxygen relative to the azetidine ring . In furan-containing heterocycles, the 3-yl substitution positions the ring oxygen more distally from the azetidine core compared with the 2-yl isomer, which can affect both the local dipole moment and the compound's chromatographic retention behavior—a parameter routinely used in purity assessment and metabolic stability profiling.

Physicochemical profiling Lipophilicity Polar surface area Regioisomer comparison

Hydrogen-Bond Donor/Acceptor Inventory: Differentiation from N-Alkylated and C-Linked Azetidine-Furan Analogs

3-(Furan-3-ylmethoxy)azetidine presents a defined hydrogen-bonding pharmacophore: three H-bond acceptor sites (the furan ring oxygen, the ether oxygen of the methoxy linker, and the azetidine nitrogen) and one H-bond donor site (the azetidine N–H) . This profile differs fundamentally from N-alkylated analogs such as 1-(furan-3-ylmethyl)azetidine, where the azetidine nitrogen is substituted and loses its hydrogen-bond donor capacity, and from C-linked analogs such as 3-(furan-3-ylmethyl)azetidine, where the ether oxygen acceptor is absent and replaced by a direct C–C bond that eliminates conformational flexibility at the linkage point . In fragment-based drug discovery (FBDD), the number and spatial arrangement of hydrogen-bonding features are primary determinants of binding enthalpy and specificity; altering the H-bond donor/acceptor count changes the fragment's interaction fingerprint with protein targets [1].

Hydrogen bonding Molecular recognition Scaffold comparison Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility: 3-(Furan-3-ylmethoxy)azetidine as a Moderately Flexible Fragment Scaffold

3-(Furan-3-ylmethoxy)azetidine possesses three rotatable bonds (the C–O bonds of the methoxy linker and the bond connecting the linker to the azetidine ring), as reported in vendor computed property tables . This places the compound in a moderate-conformational-flexibility regime relative to its closest analogs. The direct C-linked analog 3-(furan-3-ylmethyl)azetidine has only two rotatable bonds (loss of one C–O bond), making it more rigid. Conversely, the N-alkylated analog 1-(furan-3-ylmethyl)azetidine also has fewer degrees of conformational freedom around the azetidine nitrogen. In fragment-based drug design, the number of rotatable bonds correlates inversely with the probability of achieving a high-resolution co-crystal structure and directly impacts the entropic penalty upon target binding—a parameter of first-order importance when prioritizing fragments for elaboration [1].

Conformational flexibility Rotatable bonds Fragment library design Entropic considerations

Molecular Weight and Compliance with Fragment-Based Screening Criteria: Furan-3-ylmethoxy vs. Halogenated and Methyl-Substituted Azetidine-Furan Analogs

With a molecular weight of 153.18 g/mol, 3-(Furan-3-ylmethoxy)azetidine falls comfortably within the 'Rule of Three' (MW < 300 Da) criteria for fragment-based drug discovery (FBDD) [1]. This molecular weight is 14.02 g/mol (8.4%) lower than the 5-methylfuran analog (3-[(5-methylfuran-2-yl)methoxy]azetidine, C₉H₁₃NO₂, MW ≈ 167.20 g/mol) and approximately 79 g/mol (34%) lower than the 5-bromofuran analog (3-[(5-bromofuran-2-yl)methoxy]azetidine, C₈H₁₀BrNO₂, MW ≈ 232.08 g/mol) . In FBDD, every heavy atom added to a fragment increases molecular weight and typically reduces ligand efficiency (LE), making the unsubstituted furan-3-yl variant the most mass-efficient starting point among this analog series for subsequent fragment growth or merging strategies.

Fragment-based drug discovery Molecular weight threshold Rule of Three Library design

Procurement-Relevant Application Scenarios for 3-(Furan-3-ylmethoxy)azetidine Based on Physicochemical and Structural Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction: Priority Scaffold for CB1, FAAH, and JAK Target Families

The compound's molecular weight (153.18 g/mol), moderate LogP (0.768), and compliance with all Rule of Three criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) make it a structurally authenticated fragment for libraries targeting CB1 receptors, FAAH, or JAK kinases—protein families for which heterocyclic-substituted azetidine derivatives are explicitly claimed in the patent literature [1][2]. Its three H-bond acceptor sites and single H-bond donor enable detection by both biophysical methods (SPR, NMR, X-ray crystallography) and biochemical assays at typical fragment screening concentrations. The unsubstituted furan-3-yl ring preserves vectors for subsequent structure-guided elaboration at the furan 2- and 5-positions without the steric or electronic bias introduced by pre-installed methyl or halogen substituents.

Regioisomeric Selectivity Studies: Differentiating Furan-3-yl vs. Furan-2-yl Pharmacophore Contributions in Azetidine-Containing Ligands

The furan-3-yl attachment in 3-(Furan-3-ylmethoxy)azetidine positions the heterocyclic oxygen in a spatial orientation distinct from the more widely available furan-2-ylmethoxy regioisomer (CAS 1309315-44-3). This regioisomeric pair, sharing identical molecular formula and molecular weight, constitutes a matched molecular pair (MMP) suitable for systematic investigation of how furan oxygen placement affects target binding, selectivity, and metabolic stability within azetidine-based chemical series . Procurement of both regioisomers from a common supplier enables controlled head-to-head comparison in parallel synthesis or screening workflows.

Synthetic Intermediate for Parallel Chemistry: Ether-Linked Azetidine Core with Three Diversity Vectors

The compound provides three chemically addressable diversity points: (1) the azetidine N–H for acylation, sulfonylation, or reductive amination; (2) the furan ring for electrophilic aromatic substitution (nitration, halogenation, formylation) at the 2- and 5-positions; and (3) potential azetidine ring-opening under acidic or nucleophilic conditions for generating linear amino-alcohol derivatives. The 95% purity specification (vendor-reported) supports direct use in parallel synthesis without additional purification for most applications, though batch-to-batch variability should be verified by in-house QC for sensitive catalytic reactions .

Computational Chemistry and Cheminformatics Model Training: A Structurally Characterized Building Block for Predictive ADME/Tox Model Development

With experimentally unencumbered computed descriptors (LogP = 0.768, TPSA = 34.4 Ų, HBA = 3, HBD = 1, RotB = 3) and a well-defined molecular structure (SMILES: O1C=CC(=C1)COC2CNC2), 3-(Furan-3-ylmethoxy)azetidine serves as a useful data point for training or validating in silico ADME/Tox prediction models, particularly those addressing the absorption and permeability behaviour of moderately polar, low-molecular-weight heterocycles containing both aromatic (furan) and saturated (azetidine) ring systems . Its position near the centre of drug-like chemical space for fragment-sized molecules makes it a representative test case for benchmarking computational models against experimental solubility, LogD, and permeability measurements when such data become available.

Quote Request

Request a Quote for 3-(Furan-3-ylmethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.